

# **Application Notes and Protocols for Screening DBPR108 Bioactivity Using Cell-Based Assays**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**DBPR108** (Prusogliptin) is a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme in the regulation of glucose homeostasis.[1][2] Inhibition of DPP-4 prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, making DPP-4 inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus.

These application notes provide detailed protocols for cell-based assays to screen and characterize the bioactivity of **DBPR108**. The included methodologies are designed to be robust and reproducible for assessing DPP-4 inhibition and its downstream cellular effects.

### **Data Presentation**

The bioactivity of **DBPR108** has been characterized by its potent inhibitory effect on the DPP-4 enzyme and its clinical efficacy in improving glycemic control.

Table 1: In Vitro DPP-4 Inhibition by **DBPR108** 



| Compound | Target | IC50 (nM) | Assay Type           | Source |
|----------|--------|-----------|----------------------|--------|
| DBPR108  | DPP-4  | 15        | Biochemical<br>Assay | [3]    |

Table 2: Clinical Efficacy of **DBPR108** in Patients with Type 2 Diabetes (Phase III Monotherapy Trial)

| Treatment<br>Group (100 mg<br>once daily) | Mean Change<br>in HbA1c from<br>Baseline (24<br>weeks) | Comparison to<br>Placebo | Comparison to<br>Sitagliptin (100<br>mg) | Source |
|-------------------------------------------|--------------------------------------------------------|--------------------------|------------------------------------------|--------|
| DBPR108                                   | -0.63%                                                 | Superior                 | Non-inferior                             | [4]    |
| Placebo                                   | -0.02%                                                 | -                        | -                                        | [4]    |
| Sitagliptin                               | -0.60%                                                 | -                        | -                                        | [4]    |

Table 3: Clinical Efficacy of **DBPR108** as Add-on Therapy to Metformin (Phase III Trial)

| Treatment Group        | Mean Change in<br>HbA1c from<br>Baseline (24<br>weeks) | Treatment<br>Difference vs.<br>Placebo +<br>Metformin | Source |
|------------------------|--------------------------------------------------------|-------------------------------------------------------|--------|
| DBPR108 +<br>Metformin | -0.70%                                                 | -0.63%                                                | [1][5] |
| Placebo + Metformin    | -0.07%                                                 | -                                                     | [1][5] |

# Signaling Pathway and Experimental Workflow DPP-4 Inhibition Signaling Pathway

The mechanism of action of **DBPR108** involves the inhibition of DPP-4, which sets off a signaling cascade resulting in improved glucose control. The key steps are outlined in the diagram below.





Click to download full resolution via product page

DPP-4 inhibition signaling cascade.

# **Experimental Workflow: DPP-4 Inhibitor Screening**

The following diagram illustrates a typical workflow for screening potential DPP-4 inhibitors like **DBPR108** in a cell-based assay format.





Click to download full resolution via product page

Workflow for DPP-4 inhibitor screening.



# Experimental Protocols In Vitro Fluorescence-Based DPP-4 Inhibitor Screening Assay

This protocol is adapted from commercially available DPP-4 inhibitor screening kits and is suitable for high-throughput screening.[6][7]

#### Materials:

- Recombinant human DPP-4 enzyme
- DPP-4 Assay Buffer (e.g., Tris-based buffer, pH 7.5)
- DPP-4 Substrate: Gly-Pro-AMC (Aminomethylcoumarin)
- DBPR108
- Positive Control Inhibitor (e.g., Sitagliptin)
- 96-well black, flat-bottom microplate
- Fluorescence microplate reader (Ex/Em = 360/460 nm)

### Procedure:

- Reagent Preparation:
  - Allow all reagents to warm to room temperature.
  - Prepare DPP-4 Assay Buffer.
  - Reconstitute recombinant DPP-4 enzyme in Assay Buffer to the desired concentration.
  - Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC in Assay Buffer.
  - Prepare a stock solution of **DBPR108** and the positive control inhibitor in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in Assay Buffer.



### · Assay Protocol:

- To appropriate wells of the 96-well plate, add the following:
  - Enzyme Control (EC) wells: 50 μL of DPP-4 enzyme solution and 25 μL of Assay Buffer.
  - Inhibitor Control (IC) wells: 50 μL of DPP-4 enzyme solution and 25 μL of the positive control inhibitor solution.
  - Test Compound (TC) wells: 50 μL of DPP-4 enzyme solution and 25 μL of the DBPR108 dilution.
  - Blank wells: 75 μL of Assay Buffer.
- Mix the contents of the wells by gentle shaking.
- Pre-incubate the plate at 37°C for 10 minutes.
- To initiate the reaction, add 25 μL of the DPP-4 substrate solution to all wells.
- Immediately begin measuring the fluorescence intensity (Ex/Em = 360/460 nm) in kinetic mode at 37°C for 30 minutes, taking readings every 1-2 minutes.

#### Data Analysis:

- Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
- Calculate the percentage of inhibition for each concentration of **DBPR108** using the following formula: % Inhibition = [(Rate\_EC Rate\_TC) / Rate\_EC] x 100
- Plot the percent inhibition against the logarithm of the DBPR108 concentration to determine the IC50 value.

# In Situ Cell-Based DPP-4 Inhibition Assay Using Caco-2 Cells



This assay measures the inhibition of DPP-4 activity on the surface of intact intestinal cells, providing a more physiologically relevant model.[8][9][10][11]

#### Materials:

- Caco-2 cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS)
- DPP-4 Substrate: Gly-Pro-AMC
- DBPR108
- Positive Control Inhibitor (e.g., Sitagliptin)
- 96-well clear-bottom, black-sided microplate
- Fluorescence microplate reader (Ex/Em = 360/460 nm)

### Procedure:

- · Cell Culture and Seeding:
  - Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
  - Seed Caco-2 cells into a 96-well plate at a density of 2 x 10<sup>4</sup> cells/well and culture for 2 days to reach confluence.[9][11]
- Assay Protocol:
  - After 2 days of culture, gently wash the cell monolayers three times with PBS.
  - Prepare serial dilutions of DBPR108 and the positive control inhibitor in PBS.
  - $\circ~$  Add 100  $\mu L$  of the compound dilutions to the respective wells. For control wells, add 100  $\mu L$  of PBS.



- Incubate the plate at 37°C for 1 hour.
- Prepare a 50 μM solution of the fluorogenic substrate Gly-Pro-AMC in PBS.[11]
- Add 100 μL of the substrate solution to each well.
- Immediately begin measuring the fluorescence intensity (Ex/Em = 360/460 nm) at 37°C, taking readings every minute for at least 3 minutes.[11]
- Data Analysis:
  - Determine the initial rate of the reaction from the linear portion of the fluorescence versus time curve.
  - Calculate the percent inhibition for each concentration of **DBPR108** as described in the previous protocol.
  - Plot the percent inhibition against the logarithm of the DBPR108 concentration to determine the IC50 value in a cellular context.

### Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro and in situ evaluation of **DBPR108**'s bioactivity. The fluorescence-based assay provides a high-throughput method for screening DPP-4 inhibitors, while the in situ Caco-2 cell assay offers a more physiologically relevant model to confirm activity. These assays are essential tools for researchers in the field of drug discovery and development focused on novel therapeutics for type 2 diabetes.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

# Methodological & Application





- 1. Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. abcam.com [abcam.com]
- 8. Using Caco-2 cells as novel identification tool for food-derived DPP-IV inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Screening DBPR108 Bioactivity Using Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606979#cell-based-assays-for-screening-dbpr108-bioactivity]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com